molecular formula C9H15NO B13173641 1-(4-Methylpiperidin-4-yl)prop-2-en-1-one

1-(4-Methylpiperidin-4-yl)prop-2-en-1-one

Cat. No.: B13173641
M. Wt: 153.22 g/mol
InChI Key: YVVGMINDFMLEBK-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-4-yl)prop-2-en-1-one ( 1601762-97-3) is a chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound features a piperidine scaffold, a privileged structure in drug discovery, substituted with a methyl group and a propenone moiety at the 4-position. The α,β-unsaturated ketone (enone) functional group is a versatile handle for further synthetic elaboration and can impart specific reactivity in biological systems. While specific pharmacological data for this exact molecule is limited in the public domain, its core structure is structurally analogous to pyrovalerone and other 2-aminopentanophenones, a class known to potently inhibit the dopamine transporter (DAT) and norepinephrine transporter (NET) with selectivity over the serotonin transporter (SERT) . This makes it a compound of interest for researchers studying the structure-activity relationships of monoamine transporter inhibitors, which are relevant to the development of treatments for conditions like cocaine abuse . The molecule is offered for research purposes as a key intermediate for constructing more complex target compounds, particularly in the synthesis of potential kinase inhibitors and other biologically active molecules . With a molecular formula of C9H15NO and a molecular weight of 153.22 g/mol, it is supplied to certified researchers for laboratory use only. This product is labeled with the appropriate GHS pictograms and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(4-methylpiperidin-4-yl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-3-8(11)9(2)4-6-10-7-5-9/h3,10H,1,4-7H2,2H3

InChI Key

YVVGMINDFMLEBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C(=O)C=C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Methylpiperidin-4-yl)prop-2-en-1-one typically involves the reaction of 4-methylpiperidine with propenone. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, facilitating its nucleophilic attack on the propenone. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

1-(4-Methylpiperidin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with various electrophiles under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one is a chemical compound belonging to the piperidine derivatives, featuring a piperidine ring substituted with a propargyl ketone moiety. It has a molecular weight of approximately 151.21 g/mol. Research indicates that this compound exhibits notable biological activities, particularly in pharmacological contexts, and has been studied for its potential as a drug precursor, influencing various biological pathways through interactions with enzymes and receptors. Its mechanism of action involves binding to specific molecular targets, which can alter their activity, leading to diverse biological effects.

Potential Applications

  • Pharmacological Research Studies on 1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one have focused on its interactions with biological molecules, particularly enzymes and receptors. These studies reveal that the compound can modulate enzyme activities, potentially influencing metabolic pathways. Its unique structure allows it to bind selectively to specific targets, making it a candidate for further pharmacological exploration.
  • Synthesis of Complex Molecules 1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one can be employed in various reactions such as cross-coupling, condensation, and reduction. These reactions are essential for synthesizing more complex molecules in organic chemistry.
  • Migraine Treatment Piperidine derivatives are useful for activating 5-HT 1F receptors and for the treatment or prevention of migraine .
  • Treating Serotonin-Related Disorders They can increase activation of 5-HT 1F receptors, while avoiding vasoconstrictive activity, for treating a variety of disorders that have been linked to decreased neurotransmission of serotonin in mammals . Such disorders include migraine, general pain, trigeminal neuralgia, dental pain or temperomandibular joint dysfunction pain, anxiety, general anxiety disorder, panic disorder, depression, disorders of sleep, chronic fatigue syndrome, premenstrual syndrome or late luteal phase syndrome, post-traumatic syndrome, memory loss, and dementia .
  • Treatment of Metabolic and CNS Disorders Some piperidine derivatives can inhibit 11β-hydroxysteroid dehydrogenase type 1, useful for treating metabolic syndrome and CNS disorders . Metabolic syndrome includes disorders such as type 2 diabetes and obesity, and associated disorders including insulin resistance, hypertension, lipid disorders, and cardiovascular disorders . CNS disorders include mild cognitive impairment and early dementia, including Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chalcone Derivatives

Compound Name Substituent R1 Substituent R2 Key Functional Features
1-(4-Methylpiperidin-4-yl)prop-2-en-1-one 4-Methylpiperidin-4-yl H Piperidine ring, α,β-unsaturated ketone
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-Aminophenyl 4-Methoxyphenyl Amino and methoxy groups, PfFd-PfFNR inhibition (50%)
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 4-Chlorophenyl 2-Hydroxyphenyl Chloro and hydroxyl groups, DFT-studied electronic properties
1-[4-(Methylsulfonyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-en-1-one 4-Methylsulfonylphenyl 2,4-Dichlorophenyl Sulfonyl and chloro groups, COX-2 inhibition (IC50: 0.19 µM)
(E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one 1,3-Benzodioxol-5-yl 4-Chlorophenyl Benzodioxole and chloro groups, π-conjugation studies

Key Observations :

  • Piperidine vs. Aromatic Substitutions : The piperidine group in the target compound distinguishes it from aryl-substituted chalcones (e.g., methoxy, chloro, or benzodioxole groups). Piperidine derivatives often exhibit enhanced solubility and bioavailability compared to purely aromatic analogs .
  • Electron-Withdrawing vs. Electron-Donating Groups: Substituents like sulfonyl (electron-withdrawing) and methoxy (electron-donating) modulate electronic properties, affecting reactivity and target binding . The 4-methylpiperidine group may act as a weak electron donor due to its alkyl nature.

Key Observations :

  • Antimalarial vs. Anti-inflammatory Activity: Amino and sulfonyl substituents correlate with specific target interactions (e.g., PfFd-PfFNR or COX-2), while the piperidine group’s role remains underexplored but may offer novel binding modes .
  • Conformational Flexibility: Dihedral angles between aromatic rings in chalcones (e.g., 7.14°–56.26° ) influence planarity and π-π stacking.

Physicochemical and Computational Insights

Table 3: Computational and Experimental Data

Compound LogP (Predicted) H-Bond Donors/Acceptors DFT/ADMET Predictions
This compound ~2.5 (moderate lipophilicity) 0 H-donors, 2 H-acceptors Enhanced solubility vs. aromatic chalcones
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one ~3.1 1 H-donor, 2 H-acceptors High electrophilicity at α,β-unsaturated site
1-(4-Chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one ~2.8 1 H-donor, 3 H-acceptors Melting point: 78–80°C; brown crystalline solid

Key Observations :

  • Lipophilicity : The piperidine group may reduce LogP compared to highly aromatic chalcones, balancing membrane permeability and aqueous solubility .
  • Hydrogen Bonding: Unlike hydroxyl- or amino-substituted chalcones, the target compound lacks H-bond donors, relying on acceptor interactions (ketone and piperidine N) for target binding .

Biological Activity

1-(4-Methylpiperidin-4-yl)prop-2-en-1-one, a compound derived from piperidine, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an α,β-unsaturated carbonyl group. Its molecular formula is C11_{11}H15_{15}N, with a molecular weight of approximately 175.25 g/mol. The structural characteristics contribute to its unique reactivity and biological interactions.

Antifungal and Antiaflatoxigenic Properties

Research indicates that this compound exhibits antifungal activity, making it a candidate for agricultural applications to combat fungal pathogens. Additionally, it has shown potential as an antiaflatoxigenic agent, inhibiting the production of aflatoxins by fungi, which are harmful carcinogens in food products.

Anticancer Potential

In cancer research, this compound has demonstrated promising results:

  • Mechanism of Action : The compound inhibits key signaling pathways involved in cell proliferation such as VEGFR-2, PI3K, and Akt. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines.
  • Case Studies : In vitro studies have shown that the compound can significantly reduce the viability of cancer cells. For instance, it was effective against cervical cancer cells (HeLa) with IC50_{50} values indicating substantial antiproliferative activity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Protein Kinase Inhibition : The compound has been shown to inhibit protein kinases involved in cancer progression, leading to decreased tumor growth.
  • Cell Cycle Arrest : It induces cell cycle arrest at various phases, preventing the proliferation of malignant cells .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in the following table:

StudyBiological ActivityKey Findings
AntifungalEffective against several fungal strains; potential for use in food safety.
AnticancerSignificant reduction in viability of HeLa cells; IC50_{50} values <10 μM.
NeuroprotectiveExhibits protective effects against neurotoxicity induced by Aβ peptides in astrocytes.

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